molecular formula C6H12F2N2 B13167244 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13167244
M. Wt: 150.17 g/mol
InChI Key: ILAGWFUFLNTGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is a heterocyclic compound featuring an azetidine ring, which is a four-membered ring containing nitrogen. The presence of two fluorine atoms on the propan-1-amine moiety adds unique chemical properties to this compound. Azetidine derivatives are known for their biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of azetidine derivatives.

    Fluorination: The introduction of fluorine atoms can be achieved through various fluorination reactions. One approach is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological systems .

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(azetidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C6H12F2N2/c7-6(8,4-9)5-10-2-1-3-10/h1-5,9H2

InChI Key

ILAGWFUFLNTGAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC(CN)(F)F

Origin of Product

United States

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